molecular formula C7H6Cl2F2N2 B8301973 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine

Cat. No. B8301973
M. Wt: 227.04 g/mol
InChI Key: NJUWHAVIVHODOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine is a useful research compound. Its molecular formula is C7H6Cl2F2N2 and its molecular weight is 227.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine

Molecular Formula

C7H6Cl2F2N2

Molecular Weight

227.04 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine

InChI

InChI=1S/C7H6Cl2F2N2/c8-4-1-5(9)6(13-2-4)7(10,11)3-12/h1-2H,3,12H2

InChI Key

NJUWHAVIVHODOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CN)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.3 g (5.7 mmol) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9) in dry acetonitrile under argon, were added 0.744 mL (9.12 mmol) of dry pyridine. The reaction mixture was cooled to 0° C. and 1.06 mL (6.27 mmol) of triflic anhydride were added dropwise in 15 min while maintaining the temperature below 8° C. The reaction mixture was stirred at 0° C. for additional 30 min 9.9 mL of a 28% w/w aqueous solution of ammonia (144 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. The reaction mixture was diluted with 50 mL of brine and the product extracted three times with 25 mL of ethyl acetate. The organic phases were collected, washed three times with 40 mL of brine and dried over magnesium sulfate. Afater evaporation of the solvent under vacuum 1.09 g of brown oil were obtained. After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15) were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.744 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
144 mmol
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

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